molecular formula C18H25NO2 B1290650 [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine CAS No. 931587-86-9

[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine

Cat. No.: B1290650
CAS No.: 931587-86-9
M. Wt: 287.4 g/mol
InChI Key: RNLQWLWZWFAALP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where diamondoid C–H bonds are converted to C–C bonds using radical intermediates

Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of pre-functionalized adamantyl substrates and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets. Its rigid adamantyl group can enhance the stability and bioavailability of pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the creation of materials with enhanced mechanical and thermal stability .

Mechanism of Action

The mechanism by which [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine exerts its effects is largely dependent on its interaction with molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The dimethoxyphenylamine moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

    1-Adamantanamine: Shares the adamantyl group but lacks the dimethoxyphenylamine structure.

    4,5-Dimethoxyphenethylamine: Contains the dimethoxyphenylamine moiety but lacks the adamantyl group.

Uniqueness: [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is unique due to the combination of the adamantyl group and the dimethoxyphenylamine structure. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(1-adamantyl)-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-20-16-6-14(15(19)7-17(16)21-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQWLWZWFAALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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